molecular formula C16H22N2O4 B574696 3-(4-Boc-1-piperazinyl)benzoic Acid CAS No. 193818-13-2

3-(4-Boc-1-piperazinyl)benzoic Acid

Cat. No.: B574696
CAS No.: 193818-13-2
M. Wt: 306.362
InChI Key: CUQKZVZRDLXPHZ-UHFFFAOYSA-N
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Description

3-(4-Boc-1-piperazinyl)benzoic Acid is an organic compound with the molecular formula C16H22N2O4. It is a derivative of benzoic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-1-piperazinyl)benzoic Acid typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected piperazine.

    Coupling with Benzoic Acid: The protected piperazine is then coupled with 3-bromobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Boc-1-piperazinyl)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

    Coupling: DCC and DMAP are frequently used as coupling reagents for forming amide bonds.

Major Products

    Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.

    Amide and Ester Derivatives: Coupling with various nucleophiles results in the formation of amides and esters.

Scientific Research Applications

3-(4-Boc-1-piperazinyl)benzoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Boc-1-piperazinyl)benzoic Acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.

    4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of piperazine.

    3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)methylbenzoic acid: Features a methyl group linking the piperazine and benzoic acid.

Uniqueness

3-(4-Boc-1-piperazinyl)benzoic Acid is unique due to its specific combination of a benzoic acid moiety with a tert-butoxycarbonyl-protected piperazine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQKZVZRDLXPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660868
Record name 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193818-13-2
Record name 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of ethyl 3-bromobenzoate (500 mg, 2.33 mmol), tert-butyl piperazine-1-carboxylate (433 mg, 2.33 mmol) and NaOtBu (268 mg, 2.78 mmol), Pd2(dba)3 (20 mg, 0.034 mmol) and Xantphos (20 mg, 0.034 mmol) in anhydrous dioxane (10 mL) was heated to 110° C. for 10 h. The mixture was concentrated and the residue was partitioned in water, the solution was adjusted to pH=5, and extracted with DCM. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated to afford the title compound that was used for next step (300 mg, Yield 42.2%). LCMS (m/z): 307.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
42.2%

Synthesis routes and methods II

Procedure details

To a solution of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (200 mg, 0.6 mmol) in EtOH (1 ml), 2M NaOH (1 ml, 2 mmol) was added. The reaction was heated for 2 hours at 40° C. until HPLC revealed the disappearance of the starting material. The solution was neutralized to pH 7 with aqueous 25% HCl. The precipitate was filtrated and washed with Et2O to afford the desired final compound as beige solid (80 mg, 40%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-(3-ethoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (5.00 g, 14.95 mmol) in EtOH (50 mL) and NaOH 10% (20 mL) was refluxed for 3 h, then the reaction mixture was cooled to room temperature and the organic solvent evaporated under reduced pressure. The resulting solution was neutralized by the dropwise addition of 1N HCl and the aqueous solution was extracted with EtOAc (3×50 mL) The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain 3.90 g of the title compound (85%) without further purification.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

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